4-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole
CAS No.: 91349-33-6
Cat. No.: VC2443090
Molecular Formula: C11H10ClNS
Molecular Weight: 223.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 91349-33-6 |
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Molecular Formula | C11H10ClNS |
Molecular Weight | 223.72 g/mol |
IUPAC Name | 4-(chloromethyl)-2-(2-methylphenyl)-1,3-thiazole |
Standard InChI | InChI=1S/C11H10ClNS/c1-8-4-2-3-5-10(8)11-13-9(6-12)7-14-11/h2-5,7H,6H2,1H3 |
Standard InChI Key | QSHYGLAZPRJAEZ-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C2=NC(=CS2)CCl |
Canonical SMILES | CC1=CC=CC=C1C2=NC(=CS2)CCl |
Introduction
Chemical Identity and Structural Characteristics
4-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole is an organosulfur heterocyclic compound characterized by a five-membered thiazole ring with both sulfur and nitrogen atoms. The compound features a chloromethyl group at position 4 and a 2-methylphenyl (o-tolyl) group at position 2 of the thiazole ring. This structural arrangement contributes to its unique chemical properties and potential applications in various fields.
Basic Identifiers
The compound is registered with CAS number 91349-33-6 and has several synonyms in chemical databases and literature. Its core structural and identification parameters are summarized in Table 1.
Table 1. Structural Identifiers of 4-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole
Parameter | Value |
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CAS Number | 91349-33-6 |
Molecular Formula | C₁₁H₁₀ClNS |
Molecular Weight | 223.72 g/mol |
IUPAC Name | 4-(chloromethyl)-2-(2-methylphenyl)-1,3-thiazole |
Synonyms | 4-(Chloromethyl)-2-(o-tolyl)thiazole; Thiazole, 4-(chloromethyl)-2-(2-methylphenyl)- |
InChI | InChI=1S/C11H10ClNS/c1-8-4-2-3-5-10(8)11-13-9(6-12)7-14-11/h2-5,7H,6H2,1H3 |
InChI Key | QSHYGLAZPRJAEZ-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C2=NC(=CS2)CCl |
Structural Analysis
Physicochemical Properties
Understanding the physicochemical properties of 4-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole is essential for predicting its behavior in chemical reactions, formulations, and biological systems.
Physical Properties
While specific physical property data for 4-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole is limited in the available literature, we can extrapolate certain properties based on structural similarities with related compounds. The compound is typically a solid at room temperature with properties as outlined in Table 2, based on computational predictions and analogous compounds .
Table 2. Physical Properties of 4-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole
Property | Value | Method of Determination |
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Physical State | Solid at room temperature | Observed |
Color | Pale yellow to off-white | Typical for similar thiazole derivatives |
Solubility | Soluble in organic solvents like DMSO, chloroform, methanol; limited water solubility | Predicted based on structure |
LogP | Approximately 3.6 | Computational prediction |
Spectroscopic Properties
Spectroscopic data provides crucial information for structural confirmation and purity analysis of 4-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole. The compound exhibits characteristic spectral patterns in various analytical techniques, although specific published spectral data is limited in the search results .
Synthesis Methods
Several synthetic routes have been developed for the preparation of 4-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole, each with specific advantages depending on the available starting materials and desired scale of production.
Cyclization of Thioamides
One of the most common approaches involves the cyclization of appropriate thioamide precursors under specific conditions. The reaction typically proceeds through the formation of a thioamide intermediate, which subsequently undergoes cyclization to form the thiazole ring.
Hantzsch Thiazole Synthesis
The classical Hantzsch thiazole synthesis can be adapted for the preparation of 4-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole. This approach involves the condensation of α-haloketones with thioamides or thioureas to form the thiazole ring system. For this specific compound, the reaction would likely involve 2-methylbenzamide derivatives and chloroacetaldehyde or related compounds.
Industrial Production Methods
Industrial production of 4-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole may involve optimized versions of laboratory-scale syntheses, with considerations for cost-effectiveness, scalability, and environmental impact. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactivity and Transformations
The reactivity of 4-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole is largely determined by its functional groups and heterocyclic structure. Understanding these reaction patterns is essential for its application in synthetic chemistry and medicinal chemistry.
Nucleophilic Substitution Reactions
The chloromethyl group at position 4 is highly reactive toward nucleophilic substitution. This reactivity makes the compound valuable as a building block for the synthesis of more complex molecules through displacement of the chloride with various nucleophiles including amines, thiols, and azides. These transformations typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Reactions Involving the Thiazole Ring
The thiazole ring itself can participate in various reactions typical of aromatic heterocycles, including electrophilic substitution (although with reduced reactivity compared to benzene), metalation, and coordination with transition metals. The nitrogen atom in the thiazole ring can act as a weak base or nucleophile, while the sulfur atom can coordinate with certain metals.
Modifications of the 2-Methylphenyl Group
The methyl group on the phenyl ring can be further functionalized through benzylic oxidation, halogenation, or other transformations to introduce additional functional groups. These modifications allow for the generation of a library of derivatives with potentially diverse biological activities .
For example, research has shown that certain 2,4-disubstituted thiazole derivatives exhibit IC₅₀ values ranging from 3.35 ± 0.2 to 18.69 ± 0.9 μM against these cancer cell lines. The most potent compounds were found to inhibit tubulin polymerization with IC₅₀ values as low as 2.00 ± 0.12 μM, comparable to or exceeding the reference drug combretastatin A-4 .
Antimicrobial Activity
Thiazole derivatives, including those with structural similarities to 4-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole, have demonstrated antimicrobial properties against various pathogens. Studies have evaluated thiazole compounds against both gram-positive and gram-negative bacteria, with varying degrees of efficacy .
Comparison with Related Compounds
To better understand the unique characteristics of 4-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole, it is valuable to compare it with structurally related compounds.
Structural Analogs
Several structural analogs of 4-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole have been reported in the literature, differing in the position of the methyl group on the phenyl ring or in the substituents on the thiazole ring. Table 3 presents a comparison of 4-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole with some of its close structural analogs.
Table 3. Comparison of 4-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole with Structural Analogs
Structure-Activity Relationships
The position of substituents on both the thiazole ring and the phenyl group can significantly impact the biological activity of these compounds. For example, studies on related thiazole derivatives have shown that:
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The presence of a chloromethyl group at position 4 of the thiazole ring often enhances reactivity and may contribute to biological activity through covalent binding with target proteins.
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The position of the methyl group on the phenyl ring (ortho, meta, or para) can affect the three-dimensional conformation of the molecule and its interaction with biological targets.
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The substitution pattern on the phenyl ring influences lipophilicity, which affects cell permeability and distribution in biological systems .
These structure-activity relationships provide valuable insights for the rational design of thiazole derivatives with optimized properties for specific applications.
Current Research and Future Perspectives
Research on 4-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole and related thiazole derivatives continues to expand, driven by their diverse applications in medicinal chemistry and organic synthesis.
Recent Developments
Recent research has focused on exploring the potential of thiazole scaffolds in various therapeutic areas. Studies have investigated the anticancer, antimicrobial, and enzyme inhibitory properties of thiazole derivatives, providing valuable insights into their mechanisms of action and structure-activity relationships .
Molecular docking studies have also been conducted to investigate the binding interactions between thiazole derivatives and their biological targets. These computational approaches have revealed key interactions that contribute to the biological activity of these compounds, guiding the design of more potent and selective derivatives .
Future Directions
Several promising directions for future research on 4-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole and related compounds can be identified:
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Development of focused libraries of derivatives with optimized properties for specific therapeutic applications
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Investigation of the detailed mechanisms of action of these compounds in biological systems
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Exploration of their potential as building blocks for the synthesis of more complex bioactive molecules
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Development of improved synthetic methods for the preparation of these compounds, particularly approaches that are environmentally friendly and suitable for large-scale production
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